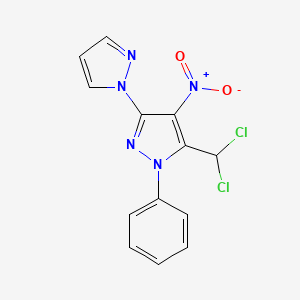
5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole, also known as DCNP, is a chemical compound that has been widely used in scientific research. It belongs to the family of bipyrazole derivatives, which have been found to exhibit various biological activities. In
Wirkmechanismus
5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole inhibits PP2A by binding to the catalytic subunit of the enzyme. This leads to the accumulation of phosphorylated proteins, which can trigger apoptosis in cancer cells. 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole has also been found to inhibit other protein phosphatases, including PP1 and PP5, although it is less potent than its inhibition of PP2A.
Biochemical and Physiological Effects
5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole has been found to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to inhibit the growth of cancer cells in animal models. In addition, 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole has been found to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole in lab experiments is its potency as an inhibitor of PP2A. This allows for the study of the role of PP2A in various cellular processes. However, 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole is also a non-specific inhibitor of other protein phosphatases, which can complicate the interpretation of results. In addition, 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole has been found to be toxic to some normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole. One direction is the development of more specific inhibitors of PP2A that do not inhibit other protein phosphatases. This would allow for a more precise study of the role of PP2A in cellular processes. Another direction is the investigation of the potential use of 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole as an anticancer agent in clinical trials. Finally, the study of the anti-inflammatory effects of 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole could lead to the development of new therapies for inflammatory diseases.
Synthesemethoden
5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole can be synthesized through a multistep process involving the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-nitro-1-phenyl-3-buten-2-one. This intermediate is then reacted with hydrazine hydrate to form 4-nitro-1-phenyl-1,4-dihydropyrazine. Finally, the dihydropyrazine is chlorinated with thionyl chloride to yield 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole.
Wissenschaftliche Forschungsanwendungen
5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole has been widely used in scientific research as a tool to study the function of protein phosphatases. It is a potent inhibitor of protein phosphatase 2A (PP2A), which is involved in various cellular processes, including cell division, DNA replication, and apoptosis. 5'-(dichloromethyl)-4'-nitro-1'-phenyl-1'H-1,3'-bipyrazole has been found to induce apoptosis in cancer cells by inhibiting PP2A, making it a potential anticancer agent.
Eigenschaften
IUPAC Name |
5-(dichloromethyl)-4-nitro-1-phenyl-3-pyrazol-1-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c14-12(15)10-11(20(21)22)13(18-8-4-7-16-18)17-19(10)9-5-2-1-3-6-9/h1-8,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHDHGKNQQAKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)N3C=CC=N3)[N+](=O)[O-])C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dichloromethyl)-4-nitro-1-phenyl-3-pyrazol-1-ylpyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

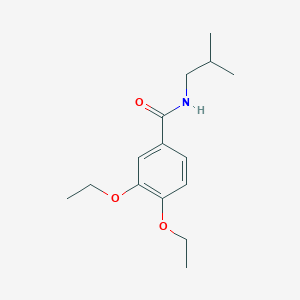

![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)
![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)
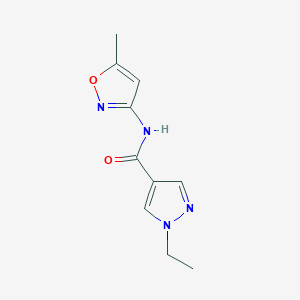
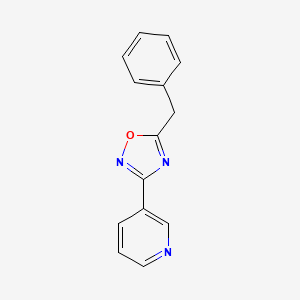

![N-[2-(methylthio)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5807623.png)
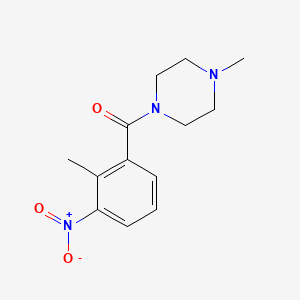


![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)
